2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile
Description
2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Properties
IUPAC Name |
2-(8-chloro-3,4-dihydro-2H-chromen-6-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCYQIBWMPUKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)CC#N)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile typically involves the reaction of 8-chloro-3,4-dihydro-2H-1-benzopyran with acetonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the acetonitrile group replaces a leaving group on the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Synthetic Routes:
The synthesis typically involves the reaction of 8-chloro-3,4-dihydro-2H-1-benzopyran with acetonitrile under specific conditions, often using potassium carbonate (K2CO3) as a base in solvents like dimethylformamide (DMF) at elevated temperatures.
Biological Applications
Research has indicated that this compound exhibits potential biological activities , particularly antimicrobial and anticancer properties. It interacts with various enzymes and proteins, influencing metabolic pathways critical for cellular function.
Biochemical Interactions:
The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, impacting metabolic pathways.
Cellular Effects:
Studies indicate that it modulates signaling pathways such as the MAPK/ERK pathway, essential for cell proliferation and differentiation. This modulation can lead to significant changes in cellular metabolism and overall function.
Medical Research
In medical research, 2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile is being investigated for its potential therapeutic effects against various diseases. Its unique properties make it a candidate for developing new treatments.
Therapeutic Potential:
The compound's ability to affect cellular signaling suggests it could be useful in treating conditions related to abnormal cell growth and metabolism, such as cancer.
Case Study 1: Anticancer Activity
A study examined the effects of 2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile on cancer cell lines. Results indicated that the compound inhibited cell proliferation by inducing apoptosis through modulation of the MAPK/ERK signaling pathway.
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trolox: A vitamin E derivative with antioxidant properties.
Coumarins: A class of compounds with diverse biological activities.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Known for its use in various chemical applications.
Uniqueness
2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.
Biological Activity
2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile (CAS No. 1803599-62-3) is a compound belonging to the benzopyran class, known for its diverse biological activities. This article reviews its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.
The compound exhibits significant interactions with various biomolecules, particularly enzymes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, thereby influencing metabolic pathways critical for cellular function.
| Property | Description |
|---|---|
| Molecular Weight | 207.66 g/mol |
| CAS Number | 1803599-62-3 |
| Chemical Structure | C11H10ClN |
Cellular Effects
Research indicates that this compound affects several cellular processes by modulating signaling pathways and gene expression. For instance, it has been reported to influence the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to significant changes in cellular metabolism and overall cell function.
Antimicrobial Properties
Studies have indicated that 2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile possesses antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has shown promise in inhibiting tumor growth in various cancer models .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Recent research has highlighted the potential of 2-(8-chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile in various therapeutic contexts:
- Anticancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction of tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the MAPK/ERK pathway, leading to decreased cell proliferation .
- Antimicrobial Study : In tests against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
- Anti-inflammatory Study : In a model of induced arthritis, administration of the compound significantly reduced joint swelling and pain, supporting its use in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
